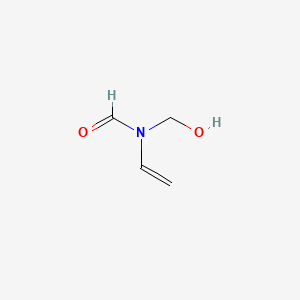

N-(Hydroxymethyl)-N-vinylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Hydroxymethyl)-N-vinylformamide: is an organic compound that features both hydroxymethyl and vinyl functional groups attached to a formamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylformamide typically involves the reaction of formamide with formaldehyde and acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the hydroxymethyl and vinyl groups.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)-N-vinylformamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the vinyl group.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: Formyl or carboxyl derivatives.

Reduction: Ethyl derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(Hydroxymethyl)-N-vinylformamide has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers with unique properties such as enhanced thermal stability and mechanical strength.

Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.

Industry: this compound is used in the production of adhesives, coatings, and resins with improved performance characteristics.

Mechanism of Action

The mechanism by which N-(Hydroxymethyl)-N-vinylformamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with other molecules, while the vinyl group can participate in polymerization reactions. These interactions can lead to the formation of stable and functional materials with desired properties.

Comparison with Similar Compounds

N-(Hydroxymethyl)acetamide: Similar in structure but lacks the vinyl group, making it less reactive in polymerization reactions.

N-Vinylformamide: Lacks the hydroxymethyl group, which reduces its ability to form hydrogen bonds and affects its solubility and reactivity.

Uniqueness: N-(Hydroxymethyl)-N-vinylformamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in different fields.

Biological Activity

N-(Hydroxymethyl)-N-vinylformamide (HVF) is a compound of significant interest in the field of polymer chemistry and biomedical applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound is typically synthesized through the reaction of vinylformamide with hydroxymethyl groups. The synthesis can be achieved via various methods, including:

- Alkoxy Process : Involves the use of acetaldehyde and formamide to produce hydroxyethylformamide, which is then converted into N-vinylformamide through pyrolysis .

- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : This method allows for controlled polymerization of N-vinylformamide, leading to copolymers with enhanced properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of polymers derived from N-vinylformamide. For instance, poly(vinyl amine) microparticles obtained from acidic hydrolysis of N-vinylformamide demonstrated potent antimicrobial effects against common pathogens, exhibiting 10 to 20 times more activity compared to conventional antibiotics .

Cytotoxicity and Drug Delivery

The cytotoxicity profile of HVF-based polymers has been evaluated in various cellular models. For example, poly(N-vinyl pyrrolidone) (PNVP) copolymers have shown biocompatibility and lack of toxicity in human cell lines, making them suitable for drug delivery applications . Additionally, the incorporation of N-vinylformamide units into drug carriers has been shown to enhance mucoadhesion and improve drug absorption across intestinal barriers .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of silver/poly(N-vinyl-2-pyrrolidone) nanocomposites in human cervix adenocarcinoma (HeLa) cells. The results indicated that these nanocomposites had a controlled release profile for silver ions, which contributed to their cytotoxic effects .

- Antimicrobial Activity : Research on poly(vinyl amine) microparticles derived from N-vinylformamide revealed significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in wound healing and infection control .

Physical Properties

This compound exhibits several advantageous properties:

- Water Solubility : Facilitates its use in aqueous formulations.

- Biocompatibility : Suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Potential Applications

- Biomedical Applications : Due to its biocompatibility and ability to form hydrogels, HVF is considered for use in drug delivery systems, wound dressings, and tissue engineering scaffolds.

- Antimicrobial Coatings : The antimicrobial properties enable its application in coatings for medical devices to prevent infections.

Data Summary Table

Properties

CAS No. |

83579-28-6 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

N-ethenyl-N-(hydroxymethyl)formamide |

InChI |

InChI=1S/C4H7NO2/c1-2-5(3-6)4-7/h2-3,7H,1,4H2 |

InChI Key |

MLADWLUEOJQILB-UHFFFAOYSA-N |

Canonical SMILES |

C=CN(CO)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.